2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrazine core with dimethylamino and methylphenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine typically involves multi-step reactions. One common method includes the condensation of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by cyclization with 2-aminopyridines . The reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated derivatives, potassium carbonate, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, it may interact with DNA and proteins, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
2-(4-(dimethylamino)phenyl)-N-phenylimidazo[1,2-a]pyrimidine: Exhibits similar biological activities but with different pharmacokinetic properties.
Uniqueness
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C21H21N5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]-N-(4-methylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C21H21N5/c1-15-4-8-17(9-5-15)23-21-20(24-19-14-22-12-13-26(19)21)16-6-10-18(11-7-16)25(2)3/h4-14,23H,1-3H3 |
InChI Key |
FPCJFTKKTCGJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.